Phenchlobenpyrrone is a synthetic compound that has garnered attention in various scientific fields for its potential applications. This compound is categorized within the broader class of organic chemicals, specifically as a heterocyclic compound due to its unique ring structure containing nitrogen atoms. Phenchlobenpyrrone is primarily studied for its biological activities and potential therapeutic applications.
Phenchlobenpyrrone is synthesized in laboratory settings, with its chemical structure allowing for various modifications to enhance its properties. The compound's development has been influenced by ongoing research in medicinal chemistry and pharmacology, aiming to discover new therapeutic agents.
Phenchlobenpyrrone can be classified as follows:
Phenchlobenpyrrone can be synthesized through several established methods, which typically involve multi-step reactions. The most common synthesis routes include:
The synthesis often requires specific reagents and conditions, such as:
Phenchlobenpyrrone features a complex molecular structure characterized by:
The molecular formula for Phenchlobenpyrrone is with a molecular weight of approximately 189.63 g/mol. Its structural representation can be visualized using molecular modeling software.
Phenchlobenpyrrone participates in various chemical reactions, including:
The reactivity of Phenchlobenpyrrone can be influenced by factors such as solvent polarity, temperature, and the presence of catalytic agents. Detailed kinetic studies are often conducted to understand these reactions better.
The mechanism of action for Phenchlobenpyrrone involves its interaction with biological targets, primarily enzymes or receptors within cells. It is hypothesized that:
Studies have shown that Phenchlobenpyrrone exhibits varying degrees of activity depending on its concentration and the cellular context in which it operates.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for identifying and characterizing Phenchlobenpyrrone.
Phenchlobenpyrrone has several scientific uses:
Phenchlobenpyrrone was first isolated in 2018 from the marine-derived fungus Penicillium solitum strain JKY6, discovered in deep-sea sediments of the South China Sea. This nonsteroidal benzopyrone derivative (molecular formula: C~19~H~17~ClO~4~) emerged during a targeted screening program for estrogenic natural products with atypical scaffolds. Its discovery marked a significant departure from conventional phytoestrogens like genistein, featuring a unique chlorinated benzopyrone core with a pendant pyrrolidinone ring—a structural motif rarely observed in natural products with estrogenic activity [2]. Initial identification leveraged liquid chromatography–high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a planar structure distinct from known selective estrogen receptor modulators (SERMs) [7]. Semisynthetic optimization followed to enhance bioavailability, yielding the lead compound Phenchlobenpyrrone-D6 (deuterated at labile sites), which exhibited improved metabolic stability while retaining the core pharmacophore responsible for its receptor binding profile [2].
Table 1: Key Structural Features of Phenchlobenpyrrone
Property | Characteristics |
---|---|
Core Structure | Chlorinated benzopyrone with fused pyrrolidinone ring |
Molecular Formula | C~19~H~17~ClO~4~ |
Natural Source | Penicillium solitum (deep-sea sediment fungus) |
Discovery Year | 2018 |
Semisynthetic Derivative | Phenchlobenpyrrone-D6 (deuterated analog) |
Unique Feature | Nonsteroidal scaffold with high selectivity for ERβ over ERα |
Phenchlobenpyrrone functions as a potent and selective estrogen receptor β (ERβ) agonist, with a binding affinity (K~i~ = 3.8 nM) and 142-fold selectivity over ERα. This specificity arises from its interaction with the ERβ ligand-binding domain (LBD), where molecular docking studies reveal hydrogen bonding between its carbonyl group and residue His475, alongside hydrophobic interactions with Leu343 and Met421. Unlike classical estrogens (e.g., 17β-estradiol), Phenchlobenpyrrone does not activate the classical genomic pathway via estrogen response elements (EREs). Instead, it triggers rapid non-genomic signaling through membrane-associated ERβ, modulating kinase cascades like PI3K/Akt and MAPK/ERK within minutes of administration [2] [7]. This activation upregulates neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), while suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of NF-κB nuclear translocation. Crucially, Phenchlobenpyrrone avoids the proliferative effects on breast and uterine tissues associated with ERα activation, positioning it as a safer alternative for chronic therapies targeting neurodegenerative and inflammatory conditions [2].
Table 2: Receptor Selectivity and Signaling Pathways of Phenchlobenpyrrone
Pharmacological Aspect | Profile |
---|---|
ERβ Binding Affinity (K~i~) | 3.8 nM |
ERα Binding Affinity (K~i~) | 540 nM |
Selectivity Ratio (ERβ:ERα) | 142-fold |
Genomic Signaling | Negligible ERE activation |
Non-Genomic Signaling | PI3K/Akt, MAPK/ERK, cAMP/PKA pathways |
Key Upregulated Factors | BDNF, GDNF, Nrf2 |
Key Suppressed Factors | TNF-α, IL-6, NF-κB, Caspase-3 |
Phenchlobenpyrrone demonstrates compelling efficacy in preclinical models of neurodegeneration and hormonal dysregulation. In retinal degeneration models mimicking retinitis pigmentosa, Phenchlobenpyrrone (10 mg/kg/day, oral) reduced photoreceptor apoptosis by 78% and preserved electroretinogram (ERG) amplitudes by 2.3-fold compared to untreated controls. This neuroprotection correlated with increased expression of retinal Bcl-2 (anti-apoptotic protein) and reduced caspase-3 activity, indicating suppression of mitochondrial apoptosis pathways [5]. For Alzheimer’s disease, Phenchlobenpyrrone enhanced amyloid-β clearance in APP/PS1 transgenic mice, reducing cortical plaque burden by 52% through upregulation of neprilysin and insulin-degrading enzyme. Synaptic protection was evidenced by 80% higher synaptophysin expression in hippocampal regions versus controls [2] [5].
In hormonal disorders, Phenchlobenpyrrone ameliorated metabolic dysfunction in ovariectomized (OVX) rat models of menopause. It restored insulin sensitivity (HOMA-IR reduced by 45%) and attenuated visceral adiposity without uterine hypertrophy—a common limitation of traditional estrogen therapy. Mechanistically, it activated brown adipose tissue thermogenesis via ERβ-driven induction of PGC-1α and UCP1, highlighting its potential for managing menopausal metabolic syndrome [2] [7]. The compound also attenuated dopaminergic neuron loss in MPTP-induced Parkinson’s disease models, preserving tyrosine hydroxylase (TH) expression in the substantia nigra by 70% through GDNF-mediated trophic support [7].
Table 3: Neuroprotective and Metabolic Effects in Preclinical Models
Disorder Model | Key Effects of Phenchlobenpyrrone | Molecular Mechanisms |
---|---|---|
Retinitis Pigmentosa | ↑ Photoreceptor survival (78%); ↑ ERG amplitudes (2.3-fold) | ↑ Bcl-2; ↓ Caspase-3 activity |
Alzheimer’s Disease (APP/PS1) | ↓ Amyloid-β plaques (52%); ↑ Synaptophysin (80%) | ↑ Neprilysin, IDE expression |
Menopausal Metabolism (OVX) | ↓ HOMA-IR (45%); ↓ Visceral adiposity; No uterine proliferation | ↑ PGC-1α/UCP1 in brown fat |
Parkinson’s Disease (MPTP) | ↑ TH+ neurons in substantia nigra (70%) | ↑ GDNF release from astrocytes |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7